molecular formula C10H9F5N2O2 B15214223 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid CAS No. 914201-16-4

2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B15214223
CAS No.: 914201-16-4
M. Wt: 284.18 g/mol
InChI Key: DUOWWEAVVNTNLQ-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pentafluoroethyl group, an isopropyl group, and a carboxylic acid group attached to the pyrimidine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using pentafluoroethyl iodide or bromide.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a strong base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the pentafluoroethyl group.

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The pentafluoroethyl group can enhance binding affinity to target proteins through hydrophobic interactions and fluorine bonding. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its molecular target.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    2-(Pentafluoroethyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Pentafluoroethyl)-4-(propan-2-yl)pyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of the pentafluoroethyl group, isopropyl group, and carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity, enhanced binding affinity to biological targets, and unique reactivity patterns, making it valuable in various research and industrial applications.

Properties

CAS No.

914201-16-4

Molecular Formula

C10H9F5N2O2

Molecular Weight

284.18 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H9F5N2O2/c1-4(2)6-5(7(18)19)3-16-8(17-6)9(11,12)10(13,14)15/h3-4H,1-2H3,(H,18,19)

InChI Key

DUOWWEAVVNTNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

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